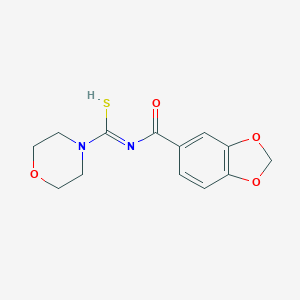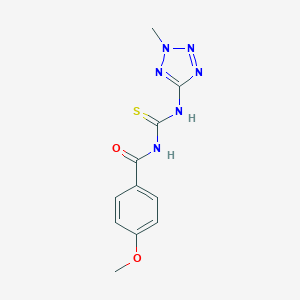
N-(4-methoxybenzoyl)-N'-(2-methyl-2H-tetraazol-5-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzoyl)-N'-(2-methyl-2H-tetraazol-5-yl)thiourea is a synthetic organic compound that belongs to the class of benzamides It features a methoxy group at the 4-position of the benzene ring and a carbamothioyl group linked to a methyltetrazol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzoyl)-N'-(2-methyl-2H-tetraazol-5-yl)thiourea typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Introduction of the Carbamothioyl Group: The acid chloride is then reacted with ammonium thiocyanate (NH₄SCN) to form the corresponding isothiocyanate intermediate.
Attachment of the Methyltetrazol Moiety: The isothiocyanate intermediate is subsequently reacted with 2-methyltetrazole in the presence of a base such as triethylamine (TEA) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(4-methoxybenzoyl)-N'-(2-methyl-2H-tetraazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-hydroxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide.
Reduction: 4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(4-methoxybenzoyl)-N'-(2-methyl-2H-tetraazol-5-yl)thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound is evaluated for its potential use as a catalyst or intermediate in various chemical processes.
作用机制
The mechanism of action of N-(4-methoxybenzoyl)-N'-(2-methyl-2H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The methyltetrazol moiety is believed to play a crucial role in binding to the active site of target enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
- 4-methoxy-N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
Uniqueness
N-(4-methoxybenzoyl)-N'-(2-methyl-2H-tetraazol-5-yl)thiourea is unique due to the presence of the methyltetrazol moiety, which imparts specific chemical and biological properties. This compound exhibits distinct reactivity patterns and biological activities compared to its analogs, making it a valuable candidate for further research and development.
属性
分子式 |
C11H12N6O2S |
|---|---|
分子量 |
292.32 g/mol |
IUPAC 名称 |
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C11H12N6O2S/c1-17-15-10(14-16-17)13-11(20)12-9(18)7-3-5-8(19-2)6-4-7/h3-6H,1-2H3,(H2,12,13,15,18,20) |
InChI 键 |
DBXOVTUVEZVYTC-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
规范 SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-propionyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)
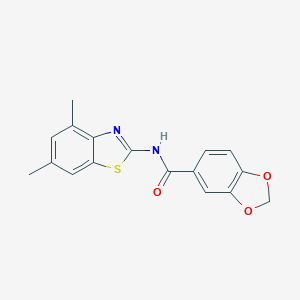
![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-[[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)
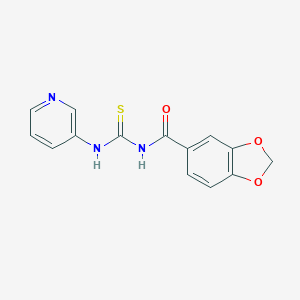
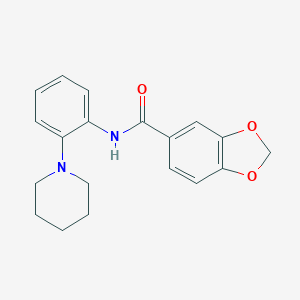
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)
